molecular formula C12H21NO6 B2678327 2-[(2R,6S)-6-(Hydroxymethyl)-4-[(2-methylpropan-2-yl)oxycarbonyl]morpholin-2-yl]acetic acid CAS No. 2138341-93-0

2-[(2R,6S)-6-(Hydroxymethyl)-4-[(2-methylpropan-2-yl)oxycarbonyl]morpholin-2-yl]acetic acid

Cat. No.: B2678327
CAS No.: 2138341-93-0
M. Wt: 275.301
InChI Key: SOKIBMAVATWILZ-BDAKNGLRSA-N
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Description

2-[(2R,6S)-6-(Hydroxymethyl)-4-[(2-methylpropan-2-yl)oxycarbonyl]morpholin-2-yl]acetic acid is a useful research compound. Its molecular formula is C12H21NO6 and its molecular weight is 275.301. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Reactions with N-nucleophiles

A study conducted by Semenova et al. (2020) explored the synthesis of chroman-2-ols by the action of acetic acid on 2-morpholinochromanes. These chroman-2-ols can be substituted with primary or secondary amines or benzyl carbamate fragments, demonstrating the chemical versatility of compounds related to 2-[(2R,6S)-6-(Hydroxymethyl)-4-[(2-methylpropan-2-yl)oxycarbonyl]morpholin-2-yl]acetic acid in synthetic chemistry (Semenova et al., 2020).

Characterization of Vanadium Complexes

Research by Hou et al. (2013) involved reactions of [VO(acac)2] with morpholine-derived ligands in the synthesis of mononuclear O,N-chelated vanadium complexes. This illustrates the compound's role in the development of metal-organic frameworks, which are crucial for various applications including catalysis and material science (Hou et al., 2013).

Anti-Tumor Agents

L. Jurd (1996) reported the synthesis of heterocyclic benzodioxole lactones via reactions involving morpholino Mannich bases, showcasing the potential of morpholine derivatives as precursors in synthesizing compounds with significant anti-tumor activity (Jurd, 1996).

Fluorophore Development

A study by Hirano et al. (2004) highlighted the synthesis of a novel fluorophore derived from 5-methoxyindole-3-acetic acid, showcasing the application of morpholine derivatives in developing biologically relevant markers for medical diagnostics and research (Hirano et al., 2004).

Polymer Synthesis

Wang and Feng (1997) demonstrated the polymerization of a morpholine-2,5-dione derivative to increase the hydrophilicity of polylactide, indicating the role of morpholine derivatives in modifying polymer properties for potential biomedical applications (Wang & Feng, 1997).

Properties

IUPAC Name

2-[(2R,6S)-6-(hydroxymethyl)-4-[(2-methylpropan-2-yl)oxycarbonyl]morpholin-2-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO6/c1-12(2,3)19-11(17)13-5-8(4-10(15)16)18-9(6-13)7-14/h8-9,14H,4-7H2,1-3H3,(H,15,16)/t8-,9+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOKIBMAVATWILZ-BDAKNGLRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(OC(C1)CO)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H](O[C@@H](C1)CO)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.